3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride
Description
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride (molecular formula: C₈H₁₀BrClN₂) is a bicyclic heterocyclic compound featuring a cyclopentane ring fused to a pyridine moiety. The bromine substituent at position 3 and the amine group at position 7 distinguish it structurally, while its dihydrochloride salt form enhances solubility in polar solvents . This compound is utilized in corrosion inhibition studies and as a precursor in pharmaceutical synthesis due to its reactive bromine and amine functionalities .
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.2ClH/c9-6-3-5-1-2-7(10)8(5)11-4-6;;/h3-4,7H,1-2,10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPIUUKSVGXJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)N=CC(=C2)Br.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic molecules. It serves as a precursor for various pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study enzyme inhibition and receptor binding. Its unique structure allows for the exploration of new biological pathways and interactions.
Medicine: The compound has potential applications in drug discovery and development. It can be used to synthesize novel therapeutic agents targeting various diseases, including cancer and neurological disorders.
Industry: In the chemical industry, it is utilized in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable for developing new materials with specific properties.
Mechanism of Action
The mechanism by which 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Comparative Insights
Amine Position: The 7-amine group in the target compound vs. 6-amine in its structural isomer (Entry 5) influences hydrogen bonding and surface adsorption, critical for inhibitor efficiency .
Ring Size and Saturation: The cyclopentane ring in the target compound introduces greater ring strain and conformational rigidity compared to cycloheptane (Entry 3) or tetrahydroquinoline (Entry 6), affecting binding interactions in biological systems . Dihydro vs. tetrahydro saturation impacts electron density; dihydro derivatives exhibit higher reactivity due to partial unsaturation .
Salt Form and Solubility :
- The dihydrochloride salt (Target) offers superior aqueous solubility compared to hydrochloride salts (Entry 4) or free bases (Entry 3), facilitating applications in polar media .
Stereochemistry :
- Enantiopure derivatives like (R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride (Entry 4) demonstrate the importance of chirality in biological activity, whereas the target compound’s stereochemical configuration remains unspecified .
Synthetic Routes: The target compound’s synthesis likely involves bromination of the parent cyclopenta[b]pyridine scaffold, whereas CAPD derivatives are synthesized via cycloaddition of 2,5-diarylcyclopentanones with acrylonitrile .
Biological Activity
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride is a brominated heterocyclic compound with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential applications based on available research findings.
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine has the molecular formula and a molecular weight of 198.06 g/mol. Its structure features a bicyclic framework that combines a cyclopentene ring with a pyridine ring, which is crucial for its biological interactions. The compound is typically synthesized through bromination reactions of its precursors, and its physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 198.06 g/mol |
| Melting Point | 65 - 67 °C |
| Boiling Point | Approximately 236 °C |
| Solubility | Soluble in organic solvents |
| Stability | Stable at room temperature |
These characteristics are vital for understanding the compound's behavior in biological systems and its suitability for various applications.
Research indicates that this compound may interact with various biological targets due to its unique structural features. The compound has been shown to exhibit activity against several enzyme classes, including:
- Cholinesterases : Inhibition of cholinesterase has implications for neurodegenerative diseases.
- Cytochrome P450 enzymes (CYP) : These enzymes are involved in drug metabolism, suggesting potential interactions with pharmaceutical compounds.
- Kinases : Inhibition of kinases can affect signaling pathways related to cancer and other diseases.
Case Studies and Research Findings
- Toxicity Profiling : A study profiling 976 chemicals, including various heterocycles, found that certain derivatives of cyclopenta[b]pyridine exhibited significant inhibitory activity against cholinesterases and cytochrome P450 enzymes, highlighting their potential as therapeutic agents in neuropharmacology and toxicology .
- Corrosion Inhibition : Another study indicated that derivatives of this compound could serve as effective inhibitors for carbon steel corrosion, showcasing its utility beyond biological applications into materials science .
- Antitumor Activity : Preliminary studies suggest that compounds related to 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine may possess antitumor properties by targeting specific kinases involved in cancer progression .
Pharmacological Potential
The pharmacological profile of this compound suggests potential applications in:
- Neurodegenerative Diseases : Due to its interaction with cholinesterases.
- Cancer Therapy : Targeting kinase pathways could provide new avenues for treatment.
- Materials Science : As an inhibitor for corrosion processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
